molecular formula C15H15NO5S B3382938 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379255-57-9

4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B3382938
CAS No.: 379255-57-9
M. Wt: 321.3 g/mol
InChI Key: WHFXZFJUARIBKP-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a sulfonamide-based benzoic acid derivative characterized by a sulfamoyl group substituted with a 2-methoxyphenyl and methyl moiety at the para position of the benzoic acid core. Its synthesis typically involves sulfonylation reactions, as exemplified by analogous compounds in the literature . The 2-methoxy group on the phenyl ring introduces steric and electronic effects that differentiate it from isomers with substituents at other positions (e.g., 4-methoxy derivatives) .

Properties

IUPAC Name

4-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(13-5-3-4-6-14(13)21-2)22(19,20)12-9-7-11(8-10-12)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXZFJUARIBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210352
Record name 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379255-57-9
Record name 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Methoxyphenyl)methylamino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(2-Hydroxyphenyl)(methyl)sulfamoyl]benzoic acid.

    Reduction: Formation of 4-[(2-Methoxyphenyl)(methyl)amino]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures to 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid exhibit anticancer properties by inhibiting anti-apoptotic Bcl-2 proteins, which are associated with various cancers including breast cancer and colorectal cancer. These compounds can induce apoptosis in cancer cells, making them potential therapeutic agents for cancer treatment .

Orexin Receptor Modulation:
The compound has been investigated as a dual orexin receptor agonist, which may serve as a treatment for orexin-deficient disorders such as narcolepsy. Studies have shown that related compounds can enhance wakefulness and decrease sleep duration in animal models, indicating potential applications in sleep disorder therapies .

Drug Development

Synthesis of Derivatives:
The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance efficacy and reduce side effects. This flexibility makes it a valuable scaffold in drug development.

Binding Affinity Studies:
Interaction studies have demonstrated that this compound has a notable binding affinity with various biological targets, which is crucial for developing new drugs that target specific pathways in diseases.

Material Synthesis

The compound's unique chemical properties allow it to be used in the synthesis of advanced materials. Its sulfonamide group can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid with structurally related sulfamoyl benzoic acid derivatives, focusing on structural features, physicochemical properties, and reported applications.

Structural and Substituent Comparisons

Compound Name Substituents on Sulfamoyl Group Benzoic Acid Position Key Structural Differences
This compound (Target) 2-Methoxyphenyl, methyl Para 2-Methoxy group introduces steric hindrance
4-[N-(4-Methoxyphenyl)sulfamoyl]benzoic acid (A327278) 4-Methoxyphenyl Para 4-Methoxy group enhances electronic resonance
4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (Compound 14) Naphthalen-1-ylmethyl, phenyl Para Bulky naphthalene group increases lipophilicity
4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid Bis(2-methoxyethyl) Para Ether linkages improve solubility
4-[Benzyl-(4-methoxybenzyl)sulfamoyl]benzoic acid (CHEMBL3092287) Benzyl, 4-methoxybenzyl Para Dual aromatic groups enhance π-π stacking

Physicochemical Properties

Compound Name pKa (Predicted) LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
This compound ~3.65* ~3.6* 335.36 1 / 6
4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid 3.65 ± 0.10 N/A 331.36 1 / 6
4-[N-(4-Methoxyphenyl)sulfamoyl]benzoic acid N/A N/A 307.32 1 / 5
4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (Compound 14) N/A N/A 427.50 1 / 5

*Predicted based on analogs .

Biological Activity

4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group, which is commonly associated with various pharmacological effects, including anti-inflammatory and anticancer properties. The molecular formula for this compound is C15H17N1O5SC_{15}H_{17}N_{1}O_{5}S, with a molecular weight of approximately 321.35 g/mol .

Chemical Structure

The structure of this compound can be illustrated as follows:

Chemical Structure C15H17N1O5S\text{Chemical Structure }\quad \text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{5}\text{S}

This compound consists of a benzoic acid moiety linked to a sulfamoyl group, which is further substituted with a 2-methoxyphenyl and a methyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrates or binding to active sites, thus blocking enzymatic functions.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing cellular processes such as proliferation and apoptosis .
  • Signal Transduction : The compound may affect signal transduction pathways that regulate inflammation and cancer cell growth .

Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)

The compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to reduce inflammatory markers in various models, indicating that this compound may also possess similar effects .

Comparative Analysis

To illustrate the uniqueness of this compound in comparison to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaNotable Features
This compoundC15H17N1O5SSulfonamide derivative with anticancer properties
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acidC15H17N1O5SDifferent methoxy substitution pattern
SulfanilamideC6H8N2O2SBasic structure of sulfonamide without aromatic substitutions

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : A study reported that derivatives showed IC50 values ranging from 21.3 µM to 28.3 µM against A549 cells, indicating significant growth inhibition .
  • Enzymatic Inhibition : Compounds were screened for inhibition against various enzymes involved in cancer progression, with some showing promising results in modulating enzyme activity related to tumor growth .
  • Inflammatory Response : Research indicated that certain derivatives could reduce TNF-alpha levels significantly, showcasing their potential for treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonamide bond formation between a 2-methoxyphenylmethylamine derivative and a substituted benzoic acid. Key steps include:

  • Sulfonylation : Reacting 4-chlorosulfonylbenzoic acid with 2-methoxyphenylmethylamine under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Lowering reaction temperature (0–5°C) during sulfonylation reduces side products. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationDCM, Et₃N, 0°C, 12 h65–70
PurificationEthyl acetate/hexane (3:7)95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹H/¹³C NMR : The sulfamoyl group (–SO₂N–) shows deshielded protons at δ 3.1–3.3 ppm (N–CH₃) and δ 7.4–8.1 ppm (aromatic protons). The benzoic acid –COOH proton appears as a broad peak at δ 12–13 ppm .
  • FTIR : Stretching vibrations at 1340–1360 cm⁻¹ (asymmetric S=O) and 1150–1170 cm⁻¹ (symmetric S=O) confirm sulfonamide bonds. A strong –COOH peak appears at ~1700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 336.3 (calculated for C₁₅H₁₅NO₅S) .

Advanced Research Questions

Q. How can molecular docking studies predict binding affinity to target enzymes, and what validation methods ensure accuracy?

Methodological Answer:

  • Software : AutoDock Vina is preferred for its speed and accuracy. Use a grid box centered on the enzyme active site (e.g., carbonic anhydrase) with dimensions 20×20×20 ų .
  • Validation :
    • Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability).
    • Validate scoring functions via experimental IC₅₀ values (e.g., enzyme inhibition assays) .
  • Case Study : Docking into human carbonic anhydrase II (PDB: 3R7) predicts hydrogen bonds between the sulfamoyl group and Thr199/His94 residues .

Q. Table 2: Docking Parameters for AutoDock Vina

ParameterValueReference
Grid Size20×20×20 ų
Exhaustiveness8–12
Scoring FunctionHybrid Vina/AD4

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Docking assumes vacuum conditions; MD simulations with explicit solvent (e.g., TIP3P water model) improve accuracy .
  • Protein Flexibility : Use ensemble docking with multiple receptor conformations to account for induced-fit effects .
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How does structural modification of the sulfamoyl group influence pharmacokinetics and bioavailability?

Methodological Answer:

  • Lipophilicity : Replace the methyl group on the sulfamoyl nitrogen with trifluoroethyl (logP reduction by ~0.5) to enhance solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., –CF₃) on the 2-methoxyphenyl ring to reduce CYP450-mediated oxidation .
  • Permeability : Prodrug strategies (e.g., esterification of –COOH) improve intestinal absorption. Hydrolysis in vivo regenerates the active form .

Q. What are the challenges in interpreting enzyme inhibition assays for this compound?

Methodological Answer:

  • Non-Selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to confirm target engagement .
  • pH Sensitivity : Maintain assay buffers at pH 7.4 to mimic physiological conditions, as –COOH ionization affects binding .
  • Artifacts : Include controls with known inhibitors (e.g., acetazolamide) to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid
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4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid

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